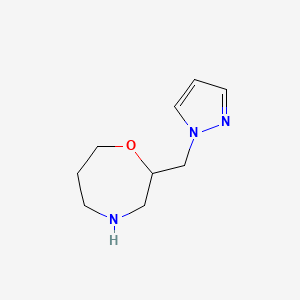

2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(pyrazol-1-ylmethyl)-1,4-oxazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-4-11-12(5-1)8-9-7-10-3-2-6-13-9/h1,4-5,9-10H,2-3,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENDXPMPTQHJIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(OC1)CN2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing 2 1h Pyrazol 1 Ylmethyl 1,4 Oxazepane Within Heterocyclic Chemistry Research

Significance of Pyrazole (B372694) and Oxazepane Scaffolds in Modern Organic Synthesis and Materials Science

The foundational components of 2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane are the pyrazole and 1,4-oxazepane (B1358080) rings. Both are significant N-heterocycles, yet they are explored for different primary attributes. mdpi.com

Pyrazole: A five-membered aromatic ring with two adjacent nitrogen atoms, the pyrazole scaffold is a cornerstone in medicinal chemistry and materials science. researchgate.netbohrium.com Its versatility stems from its unique structural and electronic properties, which allow for a wide range of biological activities. mdpi.com Pyrazole derivatives are found in numerous FDA-approved drugs, highlighting their therapeutic relevance. nih.gov Their applications span various fields, from treating inflammation and cancer to their use in agrochemicals. mdpi.commdpi.com In materials science, the conjugated nature of the pyrazole ring is exploited to develop organic materials with unique photophysical properties, such as sensors for ion detection. mdpi.com The synthesis of pyrazole derivatives is a well-established and active area of organic chemistry, with numerous methods available for creating structurally diverse compounds. mdpi.comnih.gov

Interactive Data Table: Diverse Applications of Pyrazole Scaffolds

| Field of Application | Specific Use / Property | Examples of Pyrazole-Containing Molecules | References |

|---|---|---|---|

| Medicinal Chemistry | Anti-inflammatory | Celecoxib, Phenylbutazone | bohrium.comnih.gov |

| Anticancer | Axitinib | mdpi.com | |

| Antipsychotic | CDPPB | nih.govnih.gov | |

| Anti-obesity | Rimonabant | bohrium.comnih.gov | |

| Analgesic | Difenamizole, Antipyrine | mdpi.comnih.gov | |

| Antimicrobial & Antifungal | Various synthetic derivatives | mdpi.com | |

| Agrochemicals | Insecticides, Fungicides, Herbicides | Fipronil | bohrium.comnih.gov |

| Materials Science | Fluorescent Sensors | Ion detection systems | mdpi.com |

| Organic Electronics | Organic Field-Effect Transistors (OFETs) | researchgate.net | |

| Organic Synthesis | Synthetic Intermediates | Versatile building blocks for complex molecules | mdpi.com |

1,4-Oxazepane: As a seven-membered saturated heterocycle containing both nitrogen and oxygen atoms, the 1,4-oxazepane scaffold offers significant three-dimensional structural diversity. This non-aromatic character is a key feature sought in modern drug discovery to move beyond the frequently used flat, aromatic ring systems. rsc.org Saturated N/O-heterocycles are crucial components in pharmaceuticals and materials science due to their unique electronic and biological properties. researchgate.net The synthesis of these seven-membered rings, however, can be challenging due to the ring strain and conformational flexibility involved. numberanalytics.com Despite these synthetic hurdles, oxazepane derivatives have been investigated for a range of biological activities, including their potential as anticonvulsant, antipsychotic, and anti-inflammatory agents. nih.gov

Academic Importance of Seven-Membered Nitrogen and Oxygen Heterocycles (Oxazepanes)

Seven-membered heterocycles have garnered considerable attention in recent years for their diverse applications and unique chemical properties. numberanalytics.com Rings containing both nitrogen and oxygen, such as oxazepanes and their unsaturated counterparts, oxazepines, are prevalent in molecules with notable biological activities. nih.gov

The academic interest in these structures is driven by several factors:

Structural Complexity: The non-planar and flexible nature of the seven-membered ring provides access to a greater region of chemical space compared to traditional five- or six-membered rings. This three-dimensionality is often associated with improved selectivity and better physicochemical properties in drug candidates. rsc.org

Biological Relevance: Azepanes and oxepanes are structural motifs found in many drugs and drug candidates. nih.govnih.gov They exhibit a wide spectrum of biological activities, targeting conditions affecting the central nervous system (CNS) as well as acting as anticancer, antiviral, and antibacterial agents. nih.gov

Synthetic Challenge: The synthesis of seven-membered heterocycles is non-trivial. Developing new, efficient, and stereoselective methods for their construction is a significant and ongoing challenge in organic synthesis. numberanalytics.com Research in this area focuses on novel catalysts, ring-closure reactions, and ring-expansion strategies to build these complex scaffolds. numberanalytics.comnih.gov

Interactive Data Table: Reported Biological Activities of Seven-Membered N,O-Heterocycles

| Biological Activity | Heterocyclic Scaffold | References |

|---|---|---|

| Anti-inflammatory | Oxazepine | nih.gov |

| Antifungal | Oxazepine | nih.gov |

| Antithrombotic | Oxazepine | nih.gov |

| Anti-epileptic / Anticonvulsant | Oxazepine | nih.gov |

| Progesterone Agonist | Oxazepine | nih.gov |

| Antipsychotic | Oxazepine | nih.gov |

| Anxiolytic | Oxazepine | nih.gov |

| Anticancer | Azepane | nih.gov |

| Antiviral | Azepane | nih.gov |

| Antibacterial | Azepane | nih.gov |

Research Gaps and Opportunities Pertaining to this compound

A thorough review of the current scientific literature reveals a significant research gap concerning the specific compound This compound . While extensive research exists on the individual pyrazole and oxazepane scaffolds, their combination in this particular arrangement appears to be largely unexplored. This absence of dedicated research presents a clear opportunity for novel investigation.

The potential value of studying this hybrid molecule lies in the synergistic combination of the properties of its constituent parts. The research opportunities can be outlined as follows:

Synthesis and Characterization: The primary opportunity is the development of a novel and efficient synthetic route to this compound. This would involve exploring various synthetic strategies to link the pyrazole and oxazepane moieties. Full characterization of the resulting molecule using modern analytical techniques would be essential.

Medicinal Chemistry Exploration: Given the broad range of biological activities associated with both pyrazoles (anti-inflammatory, anticancer, antimicrobial) and seven-membered heterocycles (CNS activity, antiviral), this hybrid molecule is a prime candidate for biological screening. bohrium.commdpi.comnih.gov Research could focus on its potential as an anticancer, anti-inflammatory, or neuroactive agent. The combination of the aromatic, pharmacologically active pyrazole with the flexible, three-dimensional oxazepane could lead to novel structure-activity relationships and improved drug-like properties.

Materials Science Applications: The pyrazole moiety is known for its photophysical properties. mdpi.com Investigating the fluorescence or sensing capabilities of this compound could open doors to new materials. The oxazepane portion could be functionalized to tune solubility or to attach the molecule to polymers or surfaces, creating novel functional materials.

Advanced Spectroscopic and Structural Elucidation of 2 1h Pyrazol 1 Ylmethyl 1,4 Oxazepane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a fundamental tool for the unambiguous structural confirmation of 2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would provide a complete picture of its covalent framework, stereochemistry, and dynamic behavior.

The this compound molecule possesses a single stereocenter at the C2 position of the oxazepane ring. In a solution NMR study, the protons on and adjacent to this chiral center would exhibit distinct chemical shifts and coupling patterns.

The 1,4-oxazepane (B1358080) ring is a seven-membered heterocycle known for its significant conformational flexibility. nih.gov This flexibility leads to dynamic processes such as ring inversion, which can be studied using variable-temperature (VT) NMR, also known as dynamic NMR (DNMR).

At ambient temperature, the rate of interconversion between different ring conformations may be fast on the NMR timescale, resulting in averaged signals for the oxazepane ring protons. As the temperature is lowered, this interconversion process would slow down. At a sufficiently low temperature (the coalescence temperature), the single, averaged signals for diastereotopic protons (e.g., the geminal protons on the oxazepane ring carbons) would broaden and eventually decoalesce into two distinct signals. Analysis of the spectra at different temperatures would allow for the calculation of the energy barrier (ΔG‡) for the ring inversion process, providing quantitative insight into the molecular flexibility of the heterocyclic system. Studies on related N-sulfonyl morpholines have demonstrated the utility of this technique in quantifying ring dynamics. acs.org

A full assignment of all proton and carbon signals requires a suite of 2D NMR experiments.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key correlations would be expected between the pyrazole (B372694) ring protons (H3, H4, H5), between the methylene (B1212753) bridge protons and the C2 proton of the oxazepane ring, and throughout the spin systems within the oxazepane ring itself.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining through-space proximity of protons and would be instrumental in confirming the stereochemistry and conformational preferences. A key Nuclear Overhauser Effect (NOE) would be expected between the protons of the methylene bridge and the H2 proton of the oxazepane ring. Furthermore, NOEs between the C2 proton and other protons on the oxazepane ring would help to establish its pseudo-axial or pseudo-equatorial orientation.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each carbon atom in the molecule by linking it to its attached proton(s), whose chemical shifts are more readily distinguished.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range (typically 2-3 bond) correlations between protons and carbons. It is vital for assigning quaternary carbons (like C5 of the pyrazole) and for piecing together the molecular fragments. For instance, correlations would be expected from the methylene bridge protons to the C2 carbon of the oxazepane ring and to the C1 and C5 carbons of the pyrazole ring, confirming the connectivity of the entire molecule.

The following table presents the anticipated ¹H and ¹³C NMR chemical shift ranges for this compound, based on data for similar pyrazole and oxazepane structures. mdpi.comchemicalbook.com

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyrazole C3-H | ~7.5 | ~138-140 |

| Pyrazole C4-H | ~6.2 | ~105-107 |

| Pyrazole C5-H | ~7.6 | ~128-130 |

| Pyrazolyl-CH₂ | ~4.2-4.4 | ~50-55 |

| Oxazepane C2-H | ~3.5-3.8 | ~75-80 |

| Oxazepane C3-H₂ | ~1.8-2.1 | ~35-40 |

| Oxazepane C5-H₂ | ~2.7-3.0 | ~50-55 |

| Oxazepane C6-H₂ | ~3.6-3.9 | ~65-70 |

| Oxazepane C7-H₂ | ~2.8-3.1 | ~55-60 |

| Oxazepane N4-H | Broad, ~2.0-3.0 | N/A |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure

Single-crystal X-ray diffraction provides the definitive, atomic-resolution three-dimensional structure of a molecule in the solid state. Obtaining a suitable single crystal of this compound would allow for the precise determination of its molecular geometry and intermolecular packing.

The analysis would yield precise measurements of all covalent bond lengths, bond angles, and torsion angles. The pyrazole ring is expected to be planar, a common feature in related crystal structures. spast.org The bond lengths within this ring would reflect its aromatic character.

The seven-membered 1,4-oxazepane ring would adopt a specific, non-planar conformation in the crystal lattice, likely a twist-chair or similar low-energy arrangement. The torsion angles throughout the ring would quantitatively define this conformation. The analysis would also confirm the relative stereochemistry at the C2 position and the specific orientation (pseudo-axial or pseudo-equatorial) of the pyrazolylmethyl substituent.

The table below lists expected bond length and angle ranges based on crystallographic data of related pyrazole and heterocyclic compounds. nih.govresearchgate.net

| Parameter | Expected Value |

| Bond Lengths (Å) | |

| Pyrazole C=N | 1.32 - 1.35 Å |

| Pyrazole C-N | 1.35 - 1.38 Å |

| Pyrazole C=C | 1.35 - 1.39 Å |

| Pyrazole C-C | 1.38 - 1.42 Å |

| Oxazepane C-N | 1.45 - 1.48 Å |

| Oxazepane C-O | 1.42 - 1.45 Å |

| Oxazepane C-C | 1.51 - 1.54 Å |

| **Bond Angles (°) ** | |

| Angles within Pyrazole Ring | 105 - 112° |

| Angles within Oxazepane Ring | 109 - 116° |

Note: These values are typical ranges derived from similar reported structures.

The crystal structure would reveal how individual molecules of this compound pack together to form the crystal lattice. A key feature to investigate would be intermolecular hydrogen bonding. The secondary amine (N4-H) of the oxazepane ring is a hydrogen bond donor. Potential acceptors include the sp²-hybridized N2 atom of the pyrazole ring from a neighboring molecule or the oxygen atom of the oxazepane ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating the conformational aspects of molecules. For this compound, these methods offer insights into the characteristic vibrations of the pyrazole ring, the oxazepane ring, and the interconnecting methylene bridge.

The analysis of vibrational spectra for pyrazole-containing compounds is well-documented, providing a basis for the interpretation of the spectrum of the title compound. nih.govresearchgate.net The pyrazole ring exhibits characteristic C-H, C=N, and C=C stretching vibrations, as well as ring deformation modes. nih.govresearchgate.net The oxazepane ring, a seven-membered heterocycle, is characterized by C-H stretching of the methylene groups, C-O-C ether linkages, and C-N stretching vibrations. rdd.edu.iq

FT-IR Spectroscopy

The FT-IR spectrum of this compound is expected to display a series of absorption bands corresponding to its constituent functional groups. The high-frequency region is dominated by C-H stretching vibrations. Aromatic C-H stretching from the pyrazole ring typically appears above 3000 cm⁻¹, while the aliphatic C-H stretching from the oxazepane ring and the methylene linker are found just below 3000 cm⁻¹. mdpi.com

The C=N and C=C stretching vibrations of the pyrazole ring are anticipated in the 1600-1400 cm⁻¹ region. mdpi.com The C-N stretching vibrations, both within the pyrazole ring and the oxazepane moiety, are expected to produce bands in the 1300-1100 cm⁻¹ range. researchgate.net The presence of the ether linkage in the oxazepane ring would be confirmed by a strong C-O-C stretching band, typically observed between 1150 and 1050 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The symmetric breathing vibrations of the pyrazole ring are often strong in the Raman spectrum. Aromatic C-H stretching and skeletal vibrations of the heterocyclic rings are also readily observed. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of this compound. researchgate.net

Interactive Data Table: Predicted FT-IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Pyrazole Ring | C-H Stretch (aromatic) | 3150-3050 | 3150-3050 |

| Pyrazole Ring | C=N Stretch | 1600-1550 | 1600-1550 |

| Pyrazole Ring | C=C Stretch | 1500-1400 | 1500-1400 |

| Pyrazole Ring | Ring Breathing | Weak | Strong, ~1000 |

| Oxazepane Ring | C-H Stretch (aliphatic) | 2990-2850 | 2990-2850 |

| Oxazepane Ring | C-O-C Stretch | 1150-1050 (strong) | 1150-1050 (weak) |

| Oxazepane Ring | C-N Stretch | 1250-1100 | 1250-1100 |

| Methylene Bridge | CH₂ Scissoring | 1470-1440 | 1470-1440 |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. mdpi.com For this compound (C₉H₁₅N₃O), HRMS would confirm its molecular formula with high accuracy. researchgate.net The technique is also invaluable for elucidating fragmentation pathways, which provides structural information based on how the molecule breaks apart under ionization. rsc.org

Upon electron impact ionization, the molecular ion [M]⁺ of this compound would be formed. The subsequent fragmentation is expected to be directed by the charge localization on the nitrogen and oxygen atoms and the relative stability of the resulting fragments.

A likely primary fragmentation event is the cleavage of the bond between the methylene bridge and the pyrazole ring or the oxazepane ring. Cleavage of the C-N bond connecting the methylene group to the pyrazole ring could lead to the formation of a pyrazolylmethyl cation or a stable pyrazole radical, with the charge being retained on the oxazepane fragment.

Another significant fragmentation pathway would involve the oxazepane ring. The ring could undergo cleavage to lose small neutral molecules such as ethene or formaldehyde, leading to the formation of smaller, stable heterocyclic fragments. The fragmentation of pyrazole itself is well-understood and typically involves the loss of HCN or N₂. rsc.org

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |

| 181.1215 | [C₉H₁₅N₃O]⁺ | Molecular Ion |

| 95.0507 | [C₄H₅N₂]⁺ | Pyrazolylmethyl cation |

| 81.0453 | [C₄H₅N]⁺ | Pyrazole ring fragment after loss of N₂ |

| 86.0657 | [C₄H₈NO]⁺ | Oxazepane ring fragment |

| 152.1004 | [C₈H₁₂N₂O]⁺ | Loss of HCN from the pyrazole ring |

The detailed analysis of these fragments, aided by techniques such as tandem mass spectrometry (MS/MS), would allow for the unambiguous structural confirmation of this compound. researchgate.net

Reactivity, Reaction Mechanisms, and Chemical Transformations of 2 1h Pyrazol 1 Ylmethyl 1,4 Oxazepane

Modifications at the Pyrazole (B372694) Nitrogen and Carbon Atoms

The pyrazole ring is an aromatic system that can undergo various modifications, both at its nitrogen and carbon atoms. globalresearchonline.net It is generally resistant to strong oxidizing and reducing agents but is susceptible to electrophilic substitution and other functionalization reactions. globalresearchonline.net

The N1 nitrogen is already substituted with the oxazepane methyl group. The N2 nitrogen, being of a pyridine-like nature, acts as a hydrogen bond acceptor and is the primary site for coordination with metal ions. nih.gov Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, typically occur at the C4 position of the pyrazole ring, which is the most electron-rich carbon atom. globalresearchonline.net Furthermore, modern electrochemical methods offer pathways for C-H functionalization, including halogenation and thiocyanation, by generating reactive intermediates from halide or thiocyanate (B1210189) ions. nih.gov

| Reaction Type | Reagents and Conditions | Position of Modification | Expected Product Type |

|---|---|---|---|

| Halogenation (Bromination) | Br₂ in a suitable solvent (e.g., acetic acid) | C4 | 4-Bromo-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane |

| Nitration | HNO₃/H₂SO₄ | C4 | 4-Nitro-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane |

| Vilsmeier-Haack Reaction | POCl₃/DMF | C4 | 4-Formyl-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane nih.gov |

| Electrooxidative Halogenation | Anodic oxidation in the presence of Hal⁻ (Cl⁻, Br⁻, I⁻) | C4 | 4-Halo-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane nih.gov |

| Catalytic Hydrogenation | H₂, Pd/C or other catalysts | Pyrazole Ring | 2-(Pyrazolidin-1-ylmethyl)-1,4-oxazepane globalresearchonline.net |

Functionalization and Derivatization of the Oxazepane Ring

The 1,4-oxazepane (B1358080) ring offers key sites for functionalization, primarily at the secondary amine (N4). This nitrogen atom is nucleophilic and can readily participate in reactions such as N-alkylation, N-acylation, and N-arylation, allowing for the introduction of a wide variety of substituents. Such derivatization is a common strategy for modifying the physicochemical properties of heterocyclic compounds. nih.govrsc.org

For instance, acylation with acid chlorides or anhydrides would yield the corresponding amides, while reaction with alkyl halides would produce tertiary amines. These reactions are fundamental in synthetic chemistry for building more complex molecular architectures. nih.gov

| Reaction Type | Reagents | Product Type | Significance |

|---|---|---|---|

| N-Alkylation | Alkyl halides (e.g., CH₃I, BnBr) | Quaternary ammonium (B1175870) salt or tertiary amine | Introduces alkyl groups, modifying steric and electronic properties. |

| N-Acylation | Acid chlorides (e.g., CH₃COCl), Anhydrides | Amide | Alters basicity and introduces carbonyl functionality. |

| N-Arylation | Aryl halides with a suitable catalyst (e.g., Buchwald-Hartwig coupling) | N-Aryl oxazepane | Attaches aromatic systems to the oxazepane nitrogen. |

| Reductive Amination | Aldehydes/Ketones, reducing agent (e.g., NaBH₃CN) | N-Substituted tertiary amine | A versatile method for introducing a wide range of substituents. nih.gov |

Ring-Opening and Ring-Expansion Reactions of the Oxazepane Core

The seven-membered 1,4-oxazepane ring is generally stable under many reaction conditions. However, like other saturated heterocycles, it can undergo ring-opening reactions under specific, often harsh, conditions. Such reactions typically require activation of one of the heteroatoms. For example, quaternization of the ring nitrogen with an alkylating agent could make the adjacent carbon atoms more susceptible to nucleophilic attack, leading to ring cleavage. mdpi.com Reductive cleavage using strong reducing agents could also potentially open the ring at the C-O or C-N bonds.

Conversely, ring-expansion reactions are a known method for synthesizing seven-membered rings like oxazepanes. For example, the reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions has been shown to produce 4-benzyl-6-phenoxy-1,4-oxazepanes through a mechanism involving an aziridinium (B1262131) cation intermediate, demonstrating the feasibility of expanding a six-membered morpholine (B109124) ring into a seven-membered oxazepane. rsc.org

Metal Coordination Chemistry and Ligand Properties

The presence of multiple heteroatoms makes 2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane an excellent candidate as a ligand in coordination chemistry. researchgate.netresearchgate.net The pyrazole moiety and the oxazepane ring both contain potential donor atoms that can coordinate to metal ions.

The primary coordination sites of the ligand are the pyridine-like N2 atom of the pyrazole ring, the secondary amine (N4) of the oxazepane ring, and the ether oxygen (O1) of the oxazepane ring. This arrangement allows for several potential chelation modes:

Bidentate (N,N') Coordination: The ligand can form a chelate ring by coordinating through the pyrazole N2 atom and the oxazepane N4 atom. The flexibility of the ethylmethyl bridge connecting the two rings would influence the size and stability of the resulting metallacycle.

Bidentate (N,O) Coordination: Chelation could also occur between the pyrazole N2 atom and the oxazepane oxygen atom.

Tridentate (N,N',O) Coordination: In some conformations, the ligand might act as a tridentate donor, involving the pyrazole N2, oxazepane N4, and oxazepane O1 atoms, leading to the formation of fused chelate rings.

The formation of stable five-, six-, or seven-membered chelate rings is a driving force in the coordination of such ligands to metal centers. researchgate.net The specific mode of coordination will depend on the nature of the metal ion, the steric constraints of the ligand, and the reaction conditions.

Metal complexes of this compound can be synthesized by reacting the ligand with various metal salts (e.g., chlorides, nitrates, acetates) in a suitable solvent. nih.govderpharmachemica.com Pyrazole-based ligands are known to form stable complexes with a wide range of transition metals, including copper(II), nickel(II), zinc(II), cobalt(II), and manganese(II). researchgate.netderpharmachemica.comresearchgate.netresearchgate.net

The resulting complexes are typically characterized using a combination of analytical and spectroscopic techniques:

FT-IR Spectroscopy: To identify shifts in the vibrational frequencies of C=N, C-N, and C-O bonds upon coordination to the metal ion. nih.gov

NMR Spectroscopy: To observe changes in the chemical shifts of the ligand's protons and carbons upon complexation. jocpr.com

UV-Vis Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry (e.g., tetrahedral, square planar, octahedral). derpharmachemica.comresearchgate.net

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex. derpharmachemica.com

X-ray Crystallography: To provide definitive structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center. researchgate.net

| Metal Ion | Typical Coordination Number | Common Geometries | Reference Example |

|---|---|---|---|

| Cu(II) | 4 or 6 | Square Planar, Octahedral researchgate.netnih.gov | [Cu(L)₂(NO₃)₂] |

| Ni(II) | 4 or 6 | Tetrahedral, Octahedral researchgate.net | [Ni(L)₂Cl₂] |

| Zn(II) | 4 | Tetrahedral researchgate.net | [Zn(L)₂(OAc)₂] |

| Co(II) | 4 or 6 | Tetrahedral, Octahedral researchgate.net | [Co(L)₂Cl₂] |

Note: 'L' represents a generic pyrazole-containing ligand.

Oxidation and Reduction Pathways of the Compound

The pyrazole ring is known for its high resistance to both oxidation and reduction under typical chemical conditions. globalresearchonline.net However, it can be reduced to pyrazoline and subsequently to pyrazolidine (B1218672) via catalytic hydrogenation, which saturates the aromatic ring. globalresearchonline.net

The saturated 1,4-oxazepane ring is generally stable to reduction. The secondary amine within the ring is more susceptible to oxidation. Strong oxidizing agents could potentially lead to the formation of N-oxides or, more drastically, ring cleavage. Oxidation of the methylene (B1212753) group adjacent to the ether oxygen or the secondary amine could also occur under specific conditions, potentially leading to the formation of a lactam or other oxidized species.

Mechanistic Investigations of Key Transformations and Catalytic Cycles of this compound

Detailed mechanistic studies specifically focused on this compound are not extensively documented in the current body of scientific literature. However, by examining the reactivity of its constituent moieties—the N-alkylated pyrazole and the 1,4-oxazepane ring—we can infer plausible reaction mechanisms and catalytic cycles. The interplay between the pyrazole ring, a well-known coordinating ligand, and the flexible seven-membered oxazepane ring suggests a rich and varied chemical reactivity. This section will, therefore, present a theoretical and predictive analysis of key transformations and catalytic cycles based on established chemical principles and studies of analogous compounds.

The N-unsubstituted pyrazole ring is known to be a versatile ligand in homogeneous catalysis. The coordination of a pyrazole to a Lewis acidic metal center enhances the Brønsted acidity of the pyrazole NH proton. This property can be exploited in various catalytic transformations.

Potential Catalytic Cycles Involving Metal Complexes

Given the structure of this compound, it is likely to function as a bidentate ligand, coordinating to a metal center through the pyrazole nitrogen and the oxygen or nitrogen atom of the oxazepane ring. This chelation can stabilize the metal center and influence its catalytic activity. A hypothetical catalytic cycle for a copper(II)-catalyzed oxidation reaction, similar to catechol oxidation, is presented below. Pyrazole-based ligands have been shown to form copper complexes that exhibit significant catalytic activity in oxidation reactions.

Hypothetical Catalytic Cycle for Oxidation of Catechol:

Ligand Exchange/Complex Formation: The catalyst precursor, a copper(II) salt (e.g., CuCl₂), reacts with this compound to form an active catalyst complex.

Substrate Coordination: The catechol substrate coordinates to the copper(II) center of the active catalyst.

Electron Transfer and Oxidation: An intramolecular electron transfer occurs from the catechol to the copper(II) center, resulting in the oxidation of catechol to o-quinone and the reduction of copper(II) to copper(I).

Product Release: The o-quinone product is released from the catalyst.

Catalyst Reoxidation: The copper(I) center is reoxidized to copper(II) by an external oxidant (e.g., molecular oxygen), regenerating the active catalyst and completing the cycle.

The following interactive data table illustrates hypothetical catalytic activities for the oxidation of catechol to o-quinone using different metal complexes of this compound. The data is based on the known superior performance of copper(II) in similar catalytic systems.

| Metal Precursor | Solvent | Reaction Rate (μmol L⁻¹ min⁻¹) |

| CuCl₂ | Methanol | 15.2 |

| NiCl₂ | Methanol | 3.5 |

| CoCl₂ | Methanol | 5.8 |

| ZnCl₂ | Methanol | 1.1 |

| Cu(OAc)₂ | Acetonitrile (B52724) | 18.5 |

| CuCl₂ | Acetonitrile | 16.8 |

This data is illustrative and based on trends observed in related pyrazole-ligated metal catalysts.

Mechanisms of Key Chemical Transformations

Beyond its role in catalysis, the inherent chemical functionalities of this compound suggest several possible chemical transformations.

Acid-Catalyzed Ring-Opening of the 1,4-Oxazepane Moiety:

The ether linkage within the 1,4-oxazepane ring is susceptible to cleavage under strong acidic conditions. The mechanism would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack.

Protonation: The ether oxygen is protonated by a strong acid (e.g., HBr), forming a good leaving group (an alcohol).

Nucleophilic Attack: A nucleophile (e.g., Br⁻) attacks one of the adjacent carbon atoms, leading to the opening of the seven-membered ring.

The regioselectivity of the nucleophilic attack would depend on steric and electronic factors of potential substituents on the oxazepane ring.

N-Alkylation of the Pyrazole Ring:

While the pyrazole in the title compound is already N-alkylated, further reaction at the second nitrogen atom of the pyrazole ring is possible, leading to the formation of a pyrazolium (B1228807) salt. This reaction is typically achieved using an alkylating agent such as an alkyl halide.

Nucleophilic Attack: The lone pair of the un-substituted nitrogen atom of the pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., methyl iodide).

Salt Formation: This results in the formation of a quaternary ammonium-like pyrazolium salt.

The following table presents hypothetical data on the relative rates of pyrazolium salt formation with different alkylating agents.

| Alkylating Agent | Solvent | Relative Rate Constant (k_rel) |

| Methyl Iodide | Acetonitrile | 1.00 |

| Ethyl Bromide | Acetonitrile | 0.45 |

| Benzyl (B1604629) Bromide | Acetonitrile | 1.25 |

| Isopropyl Iodide | Acetonitrile | 0.15 |

This data is hypothetical and illustrates expected trends based on SN2 reaction mechanisms.

Fundamental Molecular Recognition and Supramolecular Chemistry of 2 1h Pyrazol 1 Ylmethyl 1,4 Oxazepane

Exploration of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions are the cornerstone of molecular recognition and self-assembly, governing the formation of ordered supramolecular structures. For 2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane, a combination of hydrogen bonding, π-stacking, and weaker van der Waals forces are anticipated to dictate its intermolecular behavior.

Hydrogen Bonding Networks and Their Role in Self-Assembly

The pyrazole (B372694) moiety is a well-known participant in hydrogen bonding. Although the N1 position of the pyrazole in the target molecule is substituted, precluding its involvement as a hydrogen bond donor, the nitrogen atom at the N2 position possesses a lone pair of electrons, making it a potential hydrogen bond acceptor. This allows for the formation of C-H···N interactions, where activated C-H bonds from neighboring molecules can act as donors. Such interactions, while weaker than conventional N-H···N or O-H···N bonds, are significant in directing the crystal packing of N-substituted pyrazoles.

Furthermore, the 1,4-oxazepane (B1358080) ring introduces additional sites for hydrogen bonding. The oxygen atom within the ring is a potent hydrogen bond acceptor, and the secondary amine (N-H) group is a classic hydrogen bond donor. This N-H group can engage in strong N-H···O or N-H···N interactions, potentially with the oxygen or N2-nitrogen of a neighboring molecule, respectively. These interactions can lead to the formation of one-dimensional chains or more complex three-dimensional networks, significantly influencing the self-assembly process. In the solid state, pyrazole derivatives are known to form various hydrogen-bonded assemblies, including dimers, trimers, tetramers, and infinite chains, which highlights the structure-directing nature of these interactions. acs.orgineosopen.org

π-Stacking and Aromatic Interactions Involving the Pyrazole Moiety

The aromatic pyrazole ring is capable of engaging in π-stacking interactions, which are crucial in the organization of many aromatic compounds. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent rings. While direct face-to-face sandwich stacking can be repulsive due to electron-electron repulsion, offset-stacked and edge-to-face arrangements are commonly observed and energetically favorable. nih.gov In the context of this compound, the pyrazole rings of adjacent molecules can arrange in a parallel-displaced or T-shaped manner to maximize attractive interactions. These π-π stacking interactions, often working in concert with hydrogen bonds, contribute significantly to the stability of the resulting supramolecular architectures. acs.org In coordination polymers, for instance, substantial π-π stacking interactions have been observed between pyrazole-containing ligands. acs.org

Van der Waals and Hydrophobic Interactions

The hydrophobic effect, driven by the tendency of nonpolar groups to minimize contact with polar environments, can also play a role, particularly in aqueous media. The methylene (B1212753) linker and the carbon backbone of the oxazepane ring provide hydrophobic character. In the presence of water or other polar solvents, these hydrophobic sections may aggregate, influencing the self-assembly process and the formation of higher-order structures. The interplay of these weaker forces with the stronger hydrogen bonding and π-stacking interactions creates a complex energy landscape that dictates the final supramolecular assembly.

Supramolecular Assembly and Host-Guest Chemistry

The combination of a rigid aromatic unit and a flexible saturated ring in this compound suggests a rich potential for forming diverse supramolecular architectures and participating in host-guest chemistry.

Self-Assembly Mechanisms and Architectures of the Compound

Based on the non-covalent interactions discussed, this compound is expected to exhibit a range of self-assembly behaviors. The conformational flexibility of the 1,4-oxazepane ring, which can adopt various conformations such as chair and twist-boat forms, adds another layer of complexity and potential for polymorphism in the solid state. nih.govresearchgate.net

In the absence of strong, competing interactions, one can hypothesize the formation of linear chains driven by N-H···O or N-H···N hydrogen bonds involving the oxazepane ring. These chains could then be further organized into two- or three-dimensional structures through weaker C-H···N and π-stacking interactions involving the pyrazole moiety. The flexible methylene linker allows the pyrazole and oxazepane rings to orient themselves in a way that optimizes multiple non-covalent contacts simultaneously. The crystal engineering of ligands containing both pyrazole and flexible heterocyclic linkers has demonstrated the formation of diverse coordination polymers, indicating the versatility of such systems in building extended networks. acs.orgrsc.org While these examples involve metal ions, the underlying principles of intermolecular recognition between the organic components are relevant.

Complexation with Model Macrocyclic Receptors

The structural features of this compound make it an interesting candidate for host-guest chemistry with various macrocyclic receptors. The pyrazole ring can act as a guest that fits into the hydrophobic cavities of hosts like cyclodextrins, calixarenes, and cucurbiturils.

Cyclodextrins , with their hydrophobic inner cavity and hydrophilic exterior, could encapsulate the pyrazole ring, driven primarily by the hydrophobic effect. nih.gov The size of the cyclodextrin (B1172386) would be a critical factor, with β-cyclodextrin often being a suitable size for single aromatic rings.

Calixarenes offer a more tunable and often more rigid cavity. The electron-rich interior of a calixarene (B151959) could engage in favorable π-stacking interactions with the pyrazole ring of the guest molecule. researchgate.netrsc.orgnih.govrsc.org The flexible nature of the 1,4-oxazepane portion of the guest would likely reside outside the host cavity, potentially interacting with the upper or lower rim of the calixarene.

Cucurbiturils , particularly cucurbit researchgate.neturil (CB researchgate.net) and cucurbit univ-amu.fruril (CB univ-amu.fr), are known for their ability to bind cationic and hydrophobic guests with high affinity in aqueous solutions. univ-amu.frnih.govrsc.orgnih.gov Protonation of the secondary amine in the 1,4-oxazepane ring under acidic conditions would render the guest cationic, making it an ideal candidate for binding within the cucurbituril (B1219460) cavity. The binding would be driven by a combination of ion-dipole interactions between the cationic charge and the carbonyl portals of the cucurbituril, as well as hydrophobic interactions between the pyrazole and methylene groups and the host's cavity. The ability of CB univ-amu.fr to form ternary complexes could also lead to the formation of 1:2 host-guest assemblies with this compound. nih.gov

Table of Intermolecular Interaction Parameters in Pyrazole-Containing Systems

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) | Reference |

| N-H···N Hydrogen Bond | Pyrazole N-H | Pyrazole N | 2.82 - 2.97 | >150 | acs.org |

| C-H···N Hydrogen Bond | Aromatic C-H | Pyrazole N | ~3.5 | ~150 | worktribe.com |

| Offset π-Stacking | Pyrazole Ring | Pyrazole Ring | 3.4 - 3.8 (interplanar) | - | acs.org |

| T-shaped π-Stacking | Pyrazole Ring | Pyrazole Ring | ~5.0 (centroid-centroid) | ~90 | acs.org |

Table of Host-Guest Complexation Data with Pyrazole Analogs

| Host | Guest Type | Binding Constant (K) | Solvent | Technique | Reference |

| β-Cyclodextrin | Phenyl-substituted pyrazole | 10² - 10³ M⁻¹ | Water | UV-Vis | - |

| p-Sulfonatocalix researchgate.netarene | N-alkyl pyridinium | 10³ - 10⁴ M⁻¹ | Water | NMR | researchgate.net |

| Cucurbit researchgate.neturil | Protonated diamines | 10⁹ - 10¹² M⁻¹ | Water | ITC | rsc.org |

| Cucurbit univ-amu.fruril | Viologen + Naphthol | >10¹² M⁻² (ternary) | Water | UV-Vis | nih.gov |

| Note: Data presented are for analogous systems and serve as a predictive guide. |

Computational Modeling of Molecular Recognition with Biological Macromolecules (Structural Focus)

Computational modeling serves as a powerful tool to predict and analyze the interaction of small molecules like this compound with biological targets such as proteins and nucleic acids. These methods provide insights at an atomic level, guiding further experimental work.

Ligand-Protein Docking for Investigating Binding Poses and Interaction Hotspots

Ligand-protein docking is a computational technique used to predict the preferred orientation, or "pose," of a molecule when it binds to a protein target. For this compound, this process would involve generating a 3D model of the compound and docking it into the binding site of a selected protein. The pyrazole ring is capable of forming hydrogen bonds and π-π stacking interactions, while the oxazepane ring introduces conformational flexibility and potential hydrogen bond acceptance via its oxygen and nitrogen atoms.

The primary goals of docking this compound would be:

Identification of Binding Modes: Determining the most energetically favorable conformations of the compound within the protein's active site.

Interaction Analysis: Identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. These regions are known as "interaction hotspots."

Scoring and Ranking: Using scoring functions to estimate the binding affinity and rank potential binding poses. Docking studies on various pyrazole derivatives have shown that they can effectively bind to protein kinases, with interactions often involving hydrogen bonds and van der Waals forces deep within the binding pocket.

Illustrative Docking Interaction Data for this compound (Note: The following data is illustrative and not from actual experimental or computational studies on this specific compound.)

| Hypothetical Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Kinase A | -8.5 | ASP-168 | Hydrogen Bond with Pyrazole N-H |

| Kinase A | -8.5 | LEU-83 | Hydrophobic Interaction with Oxazepane Ring |

| Protease B | -7.2 | TYR-99 | π-π Stacking with Pyrazole Ring |

| Protease B | -7.2 | GLU-102 | Hydrogen Bond with Oxazepane Oxygen |

Molecular Dynamics Simulations of Compound-Biomolecule Interactions (Focus on Structural Stability and Dynamics)

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. An MD simulation would model the movement of every atom in the system, providing a more realistic view of the interaction than static docking. For the this compound-protein complex, a simulation could run for nanoseconds to microseconds.

Key insights from MD simulations would include:

Binding Stability: Assessing whether the ligand remains stably bound in its docked pose or if it shifts or dissociates. This is often measured by calculating the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time.

Conformational Changes: Observing how the ligand and protein adapt to each other's presence, including changes in the conformation of the flexible oxazepane ring and movements in protein side chains.

Solvent Effects: Understanding the role of water molecules in mediating or disrupting the binding interactions.

MD simulations on related pyrazole derivatives have been used to confirm the stability of docking results and to refine the understanding of key binding interactions.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches to Interaction Energies

To achieve a higher level of accuracy in understanding binding energies, hybrid QM/MM methods can be utilized. In this approach, the most critical part of the system—typically the ligand and the immediate interacting residues of the protein's active site—is treated with quantum mechanics (QM), which provides a more accurate description of electronic effects like charge transfer and polarization. The rest of the protein and solvent are treated with the computationally less expensive molecular mechanics (MM) force fields.

For this compound, a QM/MM study would allow for:

Analysis of Electronic Effects: Investigating phenomena such as the polarization of the pyrazole ring upon binding or the specifics of hydrogen bonding geometries that are not fully captured by classical force fields. This method is particularly useful for studying systems where electronic rearrangements are significant.

Applications in Material Science and Catalyst Design

The structural features of this compound, namely the chelating potential of the pyrazole and oxazepane nitrogens, suggest its potential utility as a building block in materials science.

Incorporation into Polymer Scaffolds and Hybrid Materials

The compound could potentially be incorporated into polymer structures to create functional materials. This could be achieved by modifying the compound to include a polymerizable group or by using its nitrogen atoms to coordinate with metal ions that are part of a polymer backbone.

Potential applications include:

Functionalized Polymers: Creating polymers with metal-chelating properties for applications in sensing, catalysis, or environmental remediation (e.g., capturing heavy metal ions).

Hybrid Organic-Inorganic Materials: Using the compound as an organic linker to bridge inorganic components, thereby tuning the material's physical and chemical properties.

Design of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) as Scaffolds

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials constructed from organic linkers and metal nodes (in MOFs) or light elements (in COFs). The pyrazole moiety is a well-known building block in the design of such frameworks due to its ability to coordinate with a variety of metal centers.

Theoretically, this compound could serve as a versatile linker in these materials:

MOF Design: The pyrazole nitrogen and potentially the oxazepane nitrogen could act as coordination sites for metal ions (e.g., Zn²⁺, Cu²⁺, Co²⁺), forming porous, 3D structures. The size and flexibility of the oxazepane ring would influence the resulting pore size and geometry of the framework.

COF Design: While less common for this type of structure, if functionalized with appropriate reactive groups (e.g., boronic acids, aldehydes), it could be used to build purely organic, porous networks through strong covalent bonds.

The coordination chemistry of pyrazolyl ligands with transition metals is a subject of numerous investigations, partly due to their diverse coordination modes suitable for catalysis and materials applications.

Illustrative Data for a Hypothetical MOF (Note: The following data is illustrative and not from actual experimental or computational studies on this specific compound.)

| Property | Hypothetical Value |

|---|---|

| Framework Name | M-POX-1 (M = Metal, POX = Pyrazol-Oxazepane) |

| Metal Node | Zn₄O |

| Brunauer-Emmett-Teller (BET) Surface Area | 1200 m²/g |

| Pore Diameter | 1.2 nm |

| Application | Gas Storage (CO₂), Heterogeneous Catalysis |

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

Extensive searches of scientific literature and chemical databases have revealed no specific documented instances of the compound this compound being utilized as a ligand in either homogeneous or heterogeneous catalysis. While the broader class of pyrazole-containing compounds is widely recognized for its versatility in coordination chemistry and catalysis, research focusing on the catalytic applications of this particular substituted oxazepane is not available in the current body of scientific publications.

The pyrazole moiety is a well-established functional group in the design of ligands for a variety of metal-catalyzed reactions. Its nitrogen atoms can effectively coordinate with a wide range of transition metals, and the steric and electronic properties of the pyrazole ring can be readily tuned by substitution. This has led to the development of a vast library of pyrazole-based ligands that have found application in critical industrial processes such as cross-coupling reactions, hydrogenations, and oxidations.

Similarly, the oxazepane ring system, a seven-membered heterocycle containing both oxygen and nitrogen, offers a flexible and potentially hemilabile coordination framework. The interplay between the "hard" oxygen and "soft" nitrogen donor atoms could, in principle, provide unique binding properties to a metal center, influencing its catalytic activity and selectivity.

Despite the individual promise of both the pyrazole and oxazepane moieties, the combined system of this compound has not been explored in the context of catalysis. There are no published studies detailing its synthesis and subsequent use as a ligand to form catalytically active metal complexes. Consequently, no data tables of research findings on its performance in specific catalytic reactions can be provided.

Future research may yet uncover catalytic roles for this compound, potentially leveraging the unique structural and electronic features arising from the combination of the pyrazole and oxazepane rings. However, at present, its role as a ligand in homogeneous and heterogeneous catalysis remains uninvestigated and undocumented.

Synthesis and Academic Exploration of Derivatives and Analogs of 2 1h Pyrazol 1 Ylmethyl 1,4 Oxazepane

Structural Modifications at the Pyrazole (B372694) Moiety

The pyrazole ring is a versatile scaffold in organic synthesis, offering multiple sites for functionalization. uokerbala.edu.iqrsc.org For a parent structure like 2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane, modifications can be introduced either by building a substituted pyrazole ring from acyclic precursors or by functionalizing a pre-formed pyrazole moiety.

A primary method for pyrazole synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. cymitquimica.comresearchgate.net By selecting appropriately substituted 1,3-dicarbonyls, a wide array of functional groups (R³, R⁴, R⁵) can be installed at positions 3, 4, and 5 of the pyrazole ring.

Direct functionalization of the pyrazole ring is also a well-established strategy. The pyrazole ring exhibits distinct reactivity patterns; it is an aromatic heterocycle with an excess of π-electrons, making the C4 position highly susceptible to electrophilic substitution reactions. cymitquimica.comresearchgate.net In contrast, nucleophilic attacks are more likely to occur at the C3 and C5 positions. cymitquimica.comresearchgate.net Common electrophilic substitution reactions include nitration, sulfonation, and Vilsmeier-Haack formylation, all of which preferentially occur at the C4 position. nih.govresearchgate.net

Modern synthetic methods have further expanded the toolkit for pyrazole modification. Palladium-catalyzed C-H activation has emerged as a powerful technique for direct functionalization, allowing for the introduction of aryl, allyl, and benzyl (B1604629) groups, typically at the C5 position, especially when an electron-withdrawing group is present at C4. researchgate.net

| Modification Strategy | Position(s) | Reagents & Conditions | Resulting Substituents | Citations |

| Electrophilic Substitution | C4 | HNO₃ / H₂SO₄ | Nitro (-NO₂) | researchgate.net |

| C4 | Fuming H₂SO₄ | Sulfonic Acid (-SO₃H) | researchgate.net | |

| C4 | POCl₃ / DMF (Vilsmeier-Haack) | Formyl (-CHO) | researchgate.net | |

| C4 | Br₂ or I₂ | Halogen (-Br, -I) | nih.gov | |

| C-H Activation/Coupling | C5 | Aryl Halides, Pd catalyst | Aryl groups | nih.gov |

| C5 | Allylic Carbonates, Pd catalyst | Allyl groups | researchgate.net | |

| Ring Synthesis | C3, C4, C5 | Substituted 1,3-dicarbonyls + Hydrazine | Alkyl, Aryl, Esters, etc. | researchgate.net |

| N-Alkylation | N1 | Alkyl Halides, Base | Alkyl, Benzyl groups | nih.gov |

Substitutions and Functionalization on the 1,4-Oxazepane (B1358080) Ring

The 1,4-oxazepane ring is a seven-membered saturated heterocycle whose derivatives are less explored than their five- or six-membered counterparts. However, several synthetic routes allow for the introduction of substituents at various positions. The parent compound features a key substituent at the C2 position, directing focus toward synthetic methods that can achieve this pattern.

One effective strategy involves the cyclization of N-substituted amino alcohols. For instance, γ-amino alcohols are known precursors for synthesizing 1,4-oxazepanes. researchgate.net A general approach could involve the reaction of an N-protected ethanolamine (B43304) derivative with a suitable two-carbon electrophile to build the ring. The substituent at the C2 position can be introduced by starting with a substituted amino alcohol or by using an appropriately functionalized cyclizing agent. For example, reaction of N-benzylethanolamine with 2-chloroacetyl chloride could lead to an intermediate that, upon reduction and cyclization, would yield a 2-substituted 1,4-oxazepane.

More advanced methods have been developed for specific substitution patterns. The synthesis of 1,4-oxazepane-2,5-diones has been achieved through the cyclization of amino acid precursors. nih.gov Another approach details the preparation of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine, which is alkylated with 2-bromoacetophenones. This method allows for substitution at the nitrogen (N4), the carbon adjacent to the nitrogen (C5), and the carbon adjacent to the oxygen (C3). unideb.hu While these methods target different positions, they illustrate the principle of building the ring from functionalized linear precursors to achieve desired substitutions.

The synthesis of 2-methylene-2,3-dihydro-1,4-oxazepines from N-propargylic β-enaminones via 7-exo-dig cyclization provides a route to unsaturated oxazepines, which can be subsequently reduced to saturated, substituted 1,4-oxazepanes. researchgate.net The initial choice of enaminone allows for substitution at C5, C6, and C7.

| Position(s) | Synthetic Strategy | Precursors | Resulting Substituents | Citations |

| C2 | Cyclization | N-substituted amino alcohol + α-halo carbonyl | Alkyl, Aryl (from carbonyl) | researchgate.net |

| N4 | Reductive Amination | Pre-formed 1,4-oxazepane + Aldehyde/Ketone | Alkyl, Benzyl groups | |

| C3, C5 | Solid-Phase Synthesis | Polymer-supported homoserine + Bromoacetophenones | Phenyl (from acetophenone) | unideb.hu |

| C5, C6, C7 | Cyclization/Reduction | N-propargylic β-enaminones | Various (from enaminone) | researchgate.net |

Synthesis of Chiral Derivatives and Enantiomeric Purity

Introducing chirality into the this compound scaffold can be achieved by targeting either the oxazepane ring or a substituent on the pyrazole moiety. The C2 position of the 1,4-oxazepane ring is a prime candidate for introducing a stereocenter.

Asymmetric synthesis of chiral 1,4-oxazepanes can be accomplished using chiral starting materials. For example, the synthesis starting from optically pure, polymer-supported homoserine naturally leads to chiral 1,4-oxazepane-5-carboxylic acids. unideb.hu Another powerful strategy is the catalytic enantioselective desymmetrization of prochiral substrates. Chiral Brønsted acids have been used to catalyze the enantioselective desymmetrization of 3-substituted oxetanes to produce enantioenriched 1,4-benzoxazepines, a strategy that could be adapted for non-fused oxazepanes.

Chirality can also be introduced on the pyrazole portion of the molecule. An asymmetric synthesis of pyrazole derivatives bearing a chiral center directly attached to the nitrogen has been developed using tert-butanesulfinamide as a chiral auxiliary. This involves the stereoselective addition of a nucleophile to a chiral sulfinylimine, followed by cyclization to form the pyrazole. Furthermore, phase-transfer catalysis has been employed for the asymmetric aza-Michael reaction of pyrazoles with α,β-unsaturated ketones, yielding chiral N-substituted pyrazoles with excellent enantioselectivity (up to 94% ee). N-heterocyclic carbene (NHC) catalysis offers another route, facilitating the enantio- and diastereoselective cycloaddition reactions to build complex, chiral fused-pyrazole systems.

| Chiral Center Location | Method | Key Features | Reported Enantioselectivity (ee) | Citations |

| 1,4-Oxazepane Ring | Synthesis from Chiral Pool | Uses optically pure homoserine. | Diastereomeric mixtures formed, separable. | unideb.hu |

| Catalytic Desymmetrization | Brønsted acid catalysis on oxetanes. | Up to 94% ee | ||

| Pyrazole Substituent | Chiral Auxiliary | Uses tert-butanesulfinamide. | High stereoselectivity reported. | |

| Asymmetric Catalysis | Cinchona-based phase-transfer catalyst. | 87-94% ee | ||

| NHC Catalysis | Creates spirocyclic pyrano[2,3-c]pyrazoles. | Good to excellent optical purities. |

Structure-Reactivity and Structure-Property Relationship Studies (Excluding Pharmacological Efficacy)

The chemical reactivity and physical properties of this compound derivatives are dictated by the interplay between the electronic nature of the substituted pyrazole ring and the conformational flexibility of the oxazepane ring.

Reactivity and Tautomerism: The pyrazole ring's reactivity is profoundly influenced by its structure, including the potential for annular tautomerism where the N-H proton can reside on either nitrogen atom. uokerbala.edu.iq This phenomenon affects the electron distribution and, consequently, the regioselectivity of substitution reactions. rsc.org The introduction of substituents can alter the electronic properties of the ring; for example, placing an electron-withdrawing group at the C4 position decreases the basicity of the ring nitrogens and increases the acidity of the C5-H bond, enabling palladium-catalyzed C-H functionalization reactions at that site. researchgate.net

Coordination Chemistry: Pyrazole derivatives are exceptionally important as ligands in coordination chemistry. The two adjacent nitrogen atoms can act as a bidentate chelate or as a bridging ligand between metal centers. The steric and electronic properties of substituents on the pyrazole ring play a crucial role in determining the coordination geometry, nuclearity, and stability of the resulting metal complexes. For instance, bulky substituents at the C3 and C5 positions can enforce specific coordination geometries around a metal ion. The oxazepane portion of the molecule could also participate in coordination through its nitrogen and oxygen atoms, potentially allowing the entire scaffold to act as a multidentate ligand.

Photophysical Properties: A significant area of non-pharmacological research for pyrazole derivatives is their photophysical properties. Many substituted pyrazoles and their fused analogs exhibit fluorescence, often with high quantum yields and good stability. The emission and absorption wavelengths are highly tunable through chemical modification of the pyrazole core, a property known as solvatochromism. This structure-property relationship has been exploited to develop pyrazole-based chemosensors for detecting ions and molecules, where the binding of an analyte causes a measurable change in the fluorescence or color of the compound. The electron-donor ability of substituents on the pyrazole moiety is a key factor governing these photophysical behaviors.

Combinatorial Chemistry Approaches for Chemical Library Generation

The generation of chemical libraries containing diverse analogs of the this compound scaffold is highly feasible using both solid-phase and solution-phase combinatorial strategies. Such approaches are instrumental in exploring structure-property relationships systematically.

Solid-phase synthesis is a powerful tool for creating large libraries of heterocyclic compounds because it simplifies purification and allows for split-and-pool methodologies. Several solid-phase syntheses of substituted pyrazoles have been described. A typical approach involves anchoring a precursor, such as an o-hydroxyacetophenone, to a resin (e.g., Merrifield or Wang resin). This resin-bound precursor can then undergo a series of reactions, such as Claisen condensation or Vilsmeier-Haack formylation, followed by cyclization with a diverse set of hydrazines to generate a library of pyrazoles with multiple diversity points. This strategy could be adapted by first synthesizing the 1,4-oxazepane portion and attaching it to the resin before carrying out the pyrazole-forming reactions.

Parallel solution-phase synthesis offers another efficient route to combinatorial libraries. This method has been successfully used to produce over 2,200 pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. An approach for the this compound scaffold could involve the condensation of easily accessible N-alkyl heteroarylamines with N-hydroxymethyl pyrazoles, a method proven effective for creating libraries of pyrazole- and triazole-containing compounds. researchgate.net The ease of this condensation reaction makes it amenable to automation and the rapid generation of a large number of analogs for screening.

These combinatorial approaches, by allowing for the systematic variation of substituents on both the pyrazole and 1,4-oxazepane rings, are invaluable for the academic exploration of this compound class.

Advanced Analytical Techniques for Characterization of Complex Systems Involving the Compound

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS, LC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of 2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane, especially within complex mixtures. nih.govsaspublishers.com These approaches provide both retention information for quantification and spectral data for definitive structural identification. iosrjournals.org

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable derivatives of the compound. While the parent compound may require derivatization to increase its volatility, GC-MS offers high chromatographic resolution. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (181.24 g/mol ) and characteristic fragmentation patterns. sigmaaldrich.comsums.ac.ir Key fragments would likely arise from the cleavage of the bond between the pyrazole (B372694) and methylene (B1212753) groups, and the fragmentation of the 1,4-oxazepane (B1358080) ring.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a more direct and widely used method for non-volatile compounds like this compound. iosrjournals.org Reversed-phase LC using a C18 column with a mobile phase of acetonitrile (B52724) and water is a common starting point. The mass spectrometer, often equipped with an electrospray ionization (ESI) source, would detect the protonated molecule [M+H]⁺ at m/z 213.0665, a value observed for similar pyrazole structures. nih.govacs.org Tandem MS (MS/MS) can be employed to generate fragment ions for detailed structural confirmation. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy provides unparalleled structural information in a separation context. mdpi.com It allows for the acquisition of ¹H NMR and ¹³C NMR spectra of the compound after chromatographic separation. researchgate.net This is particularly powerful for distinguishing between isomers, which may be difficult by MS alone. mdpi.comnih.gov In stop-flow mode, the elution of the peak of interest is paused within the NMR flow cell, enabling the acquisition of two-dimensional NMR spectra (e.g., COSY, HSQC) for a complete and unambiguous structure assignment of the analyte in solution. nih.gov

| Technique | Expected Observations | Information Gained |

|---|---|---|

| GC-MS | Molecular ion peak (if stable) and characteristic fragment ions corresponding to pyrazole and oxazepane moieties. | Molecular weight confirmation and fragmentation pathway for structural clues. sums.ac.ir |

| LC-MS | Protonated molecule [M+H]⁺ at m/z 182.1288. MS/MS would yield specific product ions. | Accurate mass determination, molecular formula confirmation, and structural verification through fragmentation. nih.govacs.org |

| LC-NMR | ¹H and ¹³C NMR spectra showing signals for pyrazole, methylene bridge, and oxazepane ring protons and carbons. | Unambiguous structural elucidation and isomer differentiation. mdpi.comnih.gov |

Electrochemical Analysis Methods

Electrochemical methods are used to study the redox properties of this compound. These techniques are valuable for understanding its potential role in electron transfer processes, developing electrochemical sensors, or assessing its stability under oxidative or reductive conditions. researchgate.net The pyrazole ring, being an aromatic heterocycle, is the primary site of electrochemical activity. nih.gov

Cyclic Voltammetry (CV) is a fundamental technique to probe the electrochemical behavior. A typical CV experiment would involve scanning the potential at a working electrode (e.g., glassy carbon) in a solution containing the compound and a supporting electrolyte. For pyrazole derivatives, irreversible oxidation peaks are commonly observed, corresponding to the oxidation of the pyrazole ring. researchgate.netnih.gov The potential at which this oxidation occurs provides insight into the electron-donating ability of the molecule.

Controlled-Potential Coulometry can be used to determine the number of electrons transferred in the redox process observed in CV and to synthesize oxidation products on a preparative scale. researchgate.net This can help elucidate the mechanism of electro-oxidation, which for pyrazoles can lead to functionalization or polymerization. nih.gov

| Technique | Parameter Measured | Potential Research Findings |

|---|---|---|

| Cyclic Voltammetry (CV) | Oxidation and reduction peak potentials (Epa, Epc). | Reveals the redox activity of the pyrazole moiety and its electrochemical stability window. nih.gov |

| Differential Pulse Voltammetry (DPV) | Peak current vs. concentration. | Enables sensitive quantification of the compound in various media. |

| Controlled-Potential Coulometry | Total charge (Q) passed over time. | Determines the number of electrons involved in the redox reaction and allows for electrosynthesis of derivatives. researchgate.net |

Surface Science Analysis Techniques (e.g., XPS, AFM) for Material Applications

Surface science techniques are critical when this compound is used in material applications, such as in the formation of protective films, as a corrosion inhibitor, or as a ligand in surface-bound metal complexes. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) provides quantitative elemental composition and chemical state information of the top few nanometers of a surface. If this compound is adsorbed on a metal surface, XPS can confirm its presence and elucidate the nature of its interaction. High-resolution scans of the N 1s region would be particularly informative. The pyrazole ring has two distinct nitrogen atoms, which may exhibit different binding energies upon coordination to a surface, with typical N 1s peaks for pyrazole on copper appearing around 399.6 eV and 400.2 eV. researchgate.net The O 1s and C 1s spectra would further confirm the integrity of the oxazepane ring on the surface.

Atomic Force Microscopy (AFM) is used to visualize surface topography at the nanoscale. In applications where the compound is intended to form a film, AFM can provide data on the film's thickness, uniformity, and roughness. For instance, in corrosion inhibition studies, AFM can show the formation of a smooth, protective layer of the pyrazole derivative on a metal surface, contrasting with the rough, corroded surface of an untreated sample. researchgate.net

Hirshfeld Surface Analysis is a computational method used to analyze intermolecular interactions in crystal structures, which can be correlated with the compound's behavior in materials. dnu.dp.ua It helps visualize and quantify contacts between molecules, which is crucial for understanding the stability and properties of crystalline materials incorporating the compound. dnu.dp.ua

| Technique | Information Obtained | Application Example |

|---|---|---|

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical bonding states at the surface. | Identifying the binding of nitrogen atoms from the pyrazole ring to a metal substrate in anti-corrosion films. researchgate.netresearchgate.net |

| Atomic Force Microscopy (AFM) | High-resolution surface topography, roughness, and film thickness. | Visualizing the morphology of a self-assembled monolayer of the compound on a solid support. researchgate.net |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts in a crystal. | Understanding the packing and stability of a metal-organic framework synthesized using the compound as a ligand. dnu.dp.ua |

Calorimetric Methods for Thermodynamic Studies

Calorimetric methods measure the heat changes associated with physical or chemical processes, providing fundamental thermodynamic data. For this compound, these techniques can be used to study phase transitions, binding interactions, and reaction thermodynamics.

Differential Scanning Calorimetry (DSC) is used to determine the temperatures and heat flows associated with transitions in materials as a function of temperature. For the solid form of the compound, DSC can identify the melting point, measure the enthalpy of fusion (ΔHfus), and detect any phase transitions or decomposition events. This information is crucial for material stability and processing.

Isothermal Titration Calorimetry (ITC) is the gold standard for studying binding interactions in solution. If the compound is investigated for its ability to bind to a metal ion, protein, or other host molecule, ITC can directly measure the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these parameters, the change in entropy (ΔS) and Gibbs free energy (ΔG) can be calculated, providing a complete thermodynamic profile of the binding event.

Reaction Calorimetry measures the heat evolved or absorbed during a chemical reaction. It can be used to determine the enthalpy of reaction for processes involving this compound, such as its synthesis, complexation, or degradation, providing critical data for process safety and scale-up. Studies on the formation of the related 1,4-oxazepine (B8637140) ring have utilized molecular orbital methods to calculate energies, which complements experimental calorimetric data. nih.gov

| Technique | Parameter Measured | Thermodynamic Data Obtained |

|---|---|---|

| Differential Scanning Calorimetry (DSC) | Heat flow as a function of temperature. | Melting point (Tm), glass transition (Tg), enthalpy of fusion (ΔHfus), heat capacity (Cp). |

| Isothermal Titration Calorimetry (ITC) | Heat change upon binding. | Binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of complex formation. |

| Reaction Calorimetry | Heat of reaction. | Enthalpy of reaction (ΔHr) for synthesis, degradation, or other chemical processes. |

Future Perspectives and Emerging Research Avenues for 2 1h Pyrazol 1 Ylmethyl 1,4 Oxazepane

Integration into Advanced Functional Materials and Nanostructures

The unique structural amalgamation of a pyrazole (B372694) unit and a 1,4-oxazepane (B1358080) ring in 2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane makes it an intriguing candidate for the development of advanced functional materials. Pyrazole derivatives are known for their utility in creating coordination complexes and functional materials. chim.it The pyridine-like nitrogen atom of the pyrazole ring can act as a ligand for metal ions, opening possibilities for the formation of metal-organic frameworks (MOFs) and other coordination polymers.

The incorporation of the flexible 1,4-oxazepane moiety could introduce novel properties to these materials, such as guest-responsive behavior or enhanced solubility in specific solvents. Future research could focus on synthesizing MOFs where this compound acts as a linker, potentially leading to materials with tailored porosity and functionality for applications in gas storage, separation, or catalysis.

Furthermore, the pyrazole moiety's electronic properties could be harnessed in the design of organic electronic materials. mdpi.com The potential for derivatization on both the pyrazole and oxazepane rings allows for fine-tuning of the molecule's electronic and photophysical properties. Exploration into the synthesis of conductive polymers or photoactive materials incorporating this scaffold could yield novel materials for sensors, light-emitting diodes, or photovoltaic devices. The self-assembly of this molecule into nanostructures, such as nanofibers or vesicles, driven by intermolecular interactions like hydrogen bonding, also presents a fertile area for investigation.

| Material Type | Potential Role of this compound | Prospective Application |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Organic Linker | Gas Storage, Catalysis, Chemical Sensing |

| Coordination Polymers | Ligand | Molecular Magnetism, Luminescent Materials |

| Conductive Polymers | Monomeric Unit | Organic Electronics, Sensors |

| Self-Assembled Nanostructures | Building Block | Drug Delivery, Biomaterials |

Potential in Asymmetric Catalysis and Stereoselective Transformations

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of one enantiomer of a chiral molecule. nih.gov The structure of this compound, containing a chiral center at the 2-position of the oxazepane ring, makes it a promising scaffold for the design of new chiral ligands. The nitrogen atoms in both the pyrazole and oxazepane rings can serve as coordination sites for transition metals, which are often the active centers in catalytic reactions.

Future research in this area would involve the synthesis of enantiomerically pure forms of this compound and their application as ligands in a variety of asymmetric transformations. These could include hydrogenations, C-C bond-forming reactions, and cycloadditions. nih.gov The conformational flexibility of the seven-membered oxazepane ring could allow for a more adaptable coordination environment around the metal center, potentially leading to high levels of enantioselectivity.

Moreover, the pyrazole moiety itself can be functionalized to introduce additional coordinating groups or steric bulk, allowing for the systematic tuning of the ligand's electronic and steric properties. nih.gov This modularity is highly desirable in the development of new catalysts, as it facilitates the optimization of catalyst performance for specific reactions. The stereoselective synthesis of novel pyrazole derivatives is an active area of research, and applying these methods to the oxazepane-containing structure could yield a library of chiral ligands for screening in various catalytic processes. nih.govacs.org

High-Throughput Screening Methodologies for Chemical Space Exploration